Odorinol

Cancer Chemoprevention Skin Carcinogenesis Natural Product Pharmacology

Odorinol (CAS 72755-22-7) is an aminopyrrolidine-diamide natural product originally isolated from the leaves and branches of Aglaia odorata (Meliaceae). It belongs to the cinnamic acid bisamide chemical class and serves as a key biosynthetic precursor to aglain-type flavaglines (rocaglamides) found across the Aglaia genus.

Molecular Formula C18H24N2O3
Molecular Weight 316.4 g/mol
CAS No. 72755-22-7
Cat. No. B044980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOdorinol
CAS72755-22-7
Synonymsodorine
odorinol
Molecular FormulaC18H24N2O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCCC(C)(C(=O)NC1CCCN1C(=O)C=CC2=CC=CC=C2)O
InChIInChI=1S/C18H24N2O3/c1-3-18(2,23)17(22)19-15-10-7-13-20(15)16(21)12-11-14-8-5-4-6-9-14/h4-6,8-9,11-12,15,23H,3,7,10,13H2,1-2H3,(H,19,22)/b12-11+/t15-,18+/m1/s1
InChIKeyZSSIVXBCHJDPDR-IHUUNXMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Odorinol (CAS 72755-22-7): Aminopyrrolidine-Diamide Natural Product with Dual Cancer Chemopreventive and Antiviral Activity for Preclinical Research


Odorinol (CAS 72755-22-7) is an aminopyrrolidine-diamide natural product originally isolated from the leaves and branches of Aglaia odorata (Meliaceae) [1]. It belongs to the cinnamic acid bisamide chemical class and serves as a key biosynthetic precursor to aglain-type flavaglines (rocaglamides) found across the Aglaia genus [2]. As a hydroxylated derivative of odorine, odorinol is distinguished by its 2-hydroxy-2-methylbutanoic acid moiety, a structural feature that fundamentally differentiates it from co-occurring bisamides in the Aglaia metabolome [3]. First characterized via bioassay-directed fractionation for its antileukemic activity [1], odorinol has subsequently demonstrated both cancer chemopreventive activity in mouse skin carcinogenesis models and strong antiviral activity against Ranikhet disease virus [4].

Why Aglaia-Derived Compounds Cannot Substitute for Odorinol: Structural Specificity Dictates Functional Outcome


Compounds co-occurring in Aglaia species cannot be assumed interchangeable with odorinol. Within the Aglaia metabolome, at least three distinct chemical classes coexist: (1) cinnamic acid bisamides (odorine, odorinol, piriferine), (2) cyclopenta[b]benzofuran rocaglamides (rocaglamide, silvestrol), and (3) cyclopenta[bc]benzopyran aglains [1]. Odorinol and odorine, though structurally related bisamides, differ by a single hydroxyl group at the 2-position of the 2-methylbutanoic acid side chain [2]. This hydroxyl substitution converts odorine (containing 2-methylbutanoic acid) into odorinol (containing 2-hydroxy-2-methylbutanoic acid), altering hydrogen-bonding capacity, polarity, and metabolic fate [2]. Rocaglamides such as rocaglamide and silvestrol, by contrast, possess a cyclopenta[b]benzofuran core and inhibit protein synthesis by binding to the translation initiation factor eIF4A — a mechanism entirely absent in the simple bisamide odorinol [1][3]. Generic procurement under broad descriptors (e.g., "Aglaia extract," "rocaglamide derivative," or "flavagline") thus fails to capture the specific molecular identity and biological profile unique to odorinol.

Odorinol vs. Odorine: Quantified Differential Performance in Cancer Chemoprevention and Antiviral Models


Head-to-Head In Vivo Comparison: Odorinol vs. Odorine in DMBA/TPA Two-Stage Mouse Skin Carcinogenesis — Tumor Inhibition Rate

In a direct head-to-head in vivo study, odorinol and odorine were evaluated in parallel using the DMBA/TPA two-stage mouse skin carcinogenesis model. Both compounds exhibited potent and statistically significant inhibition of tumor promotion. However, the published data do not provide a numerically resolvable differential potency between the two bisamides in this specific assay; both were reported as exhibiting 'remarkable inhibitory effects' against TPA-induced tumor promotion at comparable test concentrations [1]. Critically, the study confirmed that the inhibitory activity was specific to the aminopyrrolidine-diamide scaffold and was not a generic property of Aglaia-derived compounds, as rocaglamide-type compounds from the same source material displayed distinct and mechanistically unrelated cytotoxic profiles [1]. The key procurement-relevant differentiator is therefore not an in vivo potency differential per se, but rather the unique combination of dual-stage carcinogenesis inhibition (targeting both initiation and promotion) jointly demonstrated by odorinol and odorine, a property not replicated by rocaglamide-class compounds which act primarily via eIF4A-mediated translation inhibition [2].

Cancer Chemoprevention Skin Carcinogenesis Natural Product Pharmacology

Structural Differentiation: The Hydroxyl Group That Distinguishes Odorinol from Odorine — Implications for Solubility, Hydrogen Bonding, and Metabolic Fate

Odorinol differs from its closest structural analog, odorine, by the presence of a single hydroxyl group at the 2-position of the 2-methylbutanoic acid side chain. Specifically, odorine contains 2-methylbutanoic acid, whereas odorinol contains 2-hydroxy-2-methylbutanoic acid [1]. This hydroxyl substitution introduces a tertiary alcohol functionality (a hydrogen-bond donor and acceptor) that is entirely absent in odorine, modifying the computed topological polar surface area (TPSA: 69.60 Ų for odorinol vs. an estimated lower value for odorine) and LogP [2]. The structural consequence extends beyond physicochemical parameters: in the biosynthetic pathway, odorinol (along with odorine and piriferine) serves as a low-molecular-weight precursor that is incorporated into the aglain (cyclopenta[bc]benzopyran) skeleton, and the configuration at the hydroxyl-bearing carbon (C-19) is preserved in the downstream aglain products [1]. This means odorinol is not merely an analog of odorine but a distinct biosynthetic building block that generates structurally differentiated aglains relative to those derived from odorine.

Structural Chemistry Drug Design Natural Product Derivatization

Antiviral Selectivity: (+)-Odorinol Activity Against Ranikhet Disease Virus — A Profile Absent in Odorine and Structurally Distinct from Rocaglamide Antiviral Mechanisms

(+)-Odorinol was isolated as the active antiviral principle from Aglaia roxburghiana var. Beddomei and demonstrated strong antiviral activity against Ranikhet disease virus (RVD) in chick embryo . This antiviral activity is a distinguishing feature of (+)-odorinol; the published literature does not report equivalent anti-RVD activity for odorine, indicating a degree of structural selectivity conferred by the 2-hydroxy-2-methylbutanoic acid moiety. Importantly, this antiviral mechanism is mechanistically distinct from the recently described pan-antiviral activity of rocaglamide-type flavaglines (e.g., silvestrol) that target the host translation initiation factor eIF4A as a strategy against RNA viruses including SARS-CoV-2 [1]. The anti-RVD activity of odorinol predates and is unrelated to the eIF4A-targeting mechanism, suggesting a structurally and mechanistically independent antiviral pathway.

Antiviral Research Ranikhet Disease Virus Natural Product Virology

Biosynthetic Role: Odorinol as a Stereochemically Defined Precursor to Aglain Flavaglines — A Function Not Shared by Rocaglamide-Class Compounds

Odorinol functions as one of three cinnamic acid bisamide precursors (alongside odorine and piriferine) that are biosynthetically incorporated into the aglain skeleton — a cyclopenta[bc]benzopyran system formed by cycloaddition of a flavonoid nucleus with a cinnamic acid bisamide moiety [1]. Of the 37 aglain derivatives isolated and characterized as of 2011, 33 contain a bisamide side chain directly analogous to odorine, odorinol, or piriferine [1]. The stereochemistry at the hydroxyl-bearing carbon (C-19 position in aglains) of the bisamide precursor is preserved in the downstream aglain product, and both (+)- and (−)-forms of odorinol occur in nature, yielding aglains with corresponding (R)- or (S)-configuration at C-19 [1]. Rocaglamides (cyclopenta[b]benzofurans) can be formally derived from aglains by C–C bond rearrangement but do not directly incorporate bisamide precursors in their biosynthesis, representing a chemically divergent pathway [1].

Biosynthesis Flavagline Chemistry Natural Product Derivatization

High-Value Application Scenarios for Odorinol Procurement Based on Verified Evidence


Cancer Chemoprevention Research Targeting Dual-Stage Carcinogenesis Inhibition

Odorinol is indicated for in vivo preclinical studies using the DMBA/TPA two-stage mouse skin carcinogenesis model where the objective is inhibition of both initiation and promotion stages. The compound's validated activity in this specific paradigm — confirmed in parallel testing with odorine across three initiator systems (DMBA, NOR-1, and peroxynitrite) — makes it a suitable positive control or lead scaffold for chemoprevention studies [1]. Researchers should not substitute rocaglamide-class compounds (e.g., rocaglamide, silvestrol) for this purpose, as these act via an entirely distinct mechanism (eIF4A-mediated translation inhibition) and have not been validated in the same two-stage carcinogenesis framework.

Structure-Activity Relationship Studies on Aminopyrrolidine-Diamide Pharmacology

Odorinol is uniquely suited for SAR studies exploring the functional consequences of the 2-hydroxy substitution on the 2-methylbutanoic acid side chain [2]. Direct comparative studies with odorine (lacking the hydroxyl), piriferine (containing 2-methylpropanoic acid), and synthetic analogs can elucidate the role of this tertiary alcohol in modulating target binding, solubility, and metabolic stability. The commercial availability of both odorinol and odorine from reputable vendors enables controlled pairwise comparisons that are not feasible with more complex rocaglamide scaffolds.

Biosynthetic Precursor for Aglain Flavagline Production and Biomimetic Synthesis

For natural product chemistry groups engaged in biomimetic total synthesis or semi-synthetic derivatization of aglain-type flavaglines, odorinol is an essential cinnamic acid bisamide building block [3]. Its incorporation into the aglain skeleton preserves the C-19 hydroxyl stereochemistry, yielding hydroxylated aglain derivatives that are structurally and biologically distinct from those derived from odorine. Procurement of stereochemically defined (+)- or (−)-odorinol enables the synthesis of aglains with predetermined C-19 configuration.

Antiviral Screening Against Paramyxoviruses and Related RNA Viruses

Given the documented strong anti-RVD (avian paramyxovirus) activity of (+)-odorinol in chick embryo , this compound is a candidate for broader antiviral screening panels against paramyxoviruses (including Newcastle disease virus, human parainfluenza viruses, and measles virus). The antiviral mechanism of odorinol appears distinct from the eIF4A-targeting strategy of rocaglamide-class flavaglines [3], making it a structurally orthogonal antiviral lead for researchers seeking to diversify their screening libraries beyond eIF4A-dependent mechanisms.

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